GLUK5 Binding Affinity Comparison
LY-466195 demonstrates an 11.5-fold higher binding affinity for the GLUK5 (GluK1) kainate receptor subunit compared to the earlier-generation selective GLUK5 antagonist LY382884. This potency differential has direct implications for experimental design, as LY-466195 achieves equivalent receptor occupancy at substantially lower concentrations, reducing solvent exposure and minimizing potential off-target effects in in vitro assay systems [1].
| Evidence Dimension | Binding affinity for GLUK5 kainate receptor subunit |
|---|---|
| Target Compound Data | Ki = 52 ± 22 nM |
| Comparator Or Baseline | LY382884: Kb = 0.6 μM (600 nM) |
| Quantified Difference | 11.5-fold higher affinity (52 nM vs. 600 nM) |
| Conditions | [3H]kainate displacement from human recombinant GLUK5 receptors expressed in HEK293 cells (LY-466195); cloned human GLUK5 receptor binding assay (LY382884) |
Why This Matters
Higher binding affinity enables lower working concentrations, which is critical for minimizing solvent-induced artifacts and non-specific effects in sensitive electrophysiological and cell-based assays.
- [1] Weiss B, Alt A, Ogden AM, et al. J Pharmacol Exp Ther. 2006 Aug;318(2):772-81. LY-466195 Ki = 52 ± 22 nM at human GLUK5 kainate receptors stably expressed in HEK293 cells. View Source
